molecular formula C15H12O4 B12745976 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran CAS No. 83359-49-3

6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran

Cat. No.: B12745976
CAS No.: 83359-49-3
M. Wt: 256.25 g/mol
InChI Key: KOBICGCMDRHRRM-UHFFFAOYSA-N
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Description

6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is a complex organic compound belonging to the dibenzo[b,d]pyran family These compounds are known for their diverse biological activities and structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran can be achieved through several methods. One common approach involves the Rh(III)-catalyzed cascade C–H activation annulation of aryl ketone O-acetyl oximes and quinones . This method is redox-neutral and involves a possible Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step .

Another method is the multicomponent domino reaction, which includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . This method is efficient and provides better yields compared to stepwise processes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the use of transition-metal-catalyzed C–H bond activation and multicomponent reactions in industrial settings is promising due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Formation of 6-carboxy-6-formyl-6H-dibenzo(b,d)pyran.

    Reduction: Formation of 6-hydroxymethyl-6H-dibenzo(b,d)pyran.

    Substitution: Formation of various substituted dibenzo[b,d]pyran derivatives.

Scientific Research Applications

6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    6H-Dibenzo[b,d]pyran-6-one: Lacks the carboxyl and hydroxymethyl groups, making it less reactive.

    6-Hydroxy-6H-dibenzo[b,d]pyran: Similar structure but lacks the carboxyl group.

    6-Carboxy-6H-dibenzo[b,d]pyran: Lacks the hydroxymethyl group.

Uniqueness

6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is unique due to the presence of both carboxyl and hydroxymethyl groups, which enhance its reactivity and potential applications. Its structural complexity and diverse biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

83359-49-3

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

6-(hydroxymethyl)benzo[c]chromene-6-carboxylic acid

InChI

InChI=1S/C15H12O4/c16-9-15(14(17)18)12-7-3-1-5-10(12)11-6-2-4-8-13(11)19-15/h1-8,16H,9H2,(H,17,18)

InChI Key

KOBICGCMDRHRRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3OC2(CO)C(=O)O

Origin of Product

United States

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